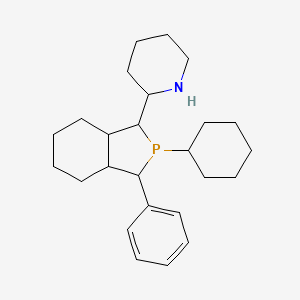
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a phenyl group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Cyclohexylpiperidine: A compound with a cyclohexyl group attached to a piperidine ring.
Phenylpiperidine: A compound with a phenyl group attached to a piperidine ring.
Uniqueness
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine is unique due to its complex structure, which combines multiple functional groups and rings.
Propriétés
Numéro CAS |
427898-09-7 |
|---|---|
Formule moléculaire |
C25H38NP |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-(2-cyclohexyl-3-phenyl-1,3,3a,4,5,6,7,7a-octahydroisophosphindol-1-yl)piperidine |
InChI |
InChI=1S/C25H38NP/c1-3-11-19(12-4-1)24-21-15-7-8-16-22(21)25(23-17-9-10-18-26-23)27(24)20-13-5-2-6-14-20/h1,3-4,11-12,20-26H,2,5-10,13-18H2 |
Clé InChI |
PFOSNDOOQFAKQH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P2C(C3CCCCC3C2C4=CC=CC=C4)C5CCCCN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
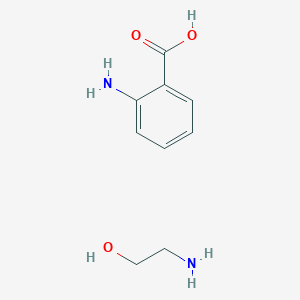
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
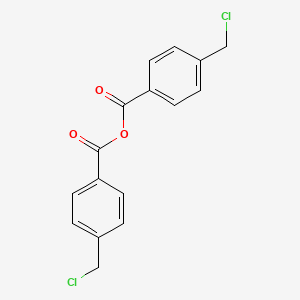
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)

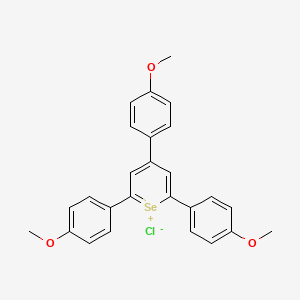

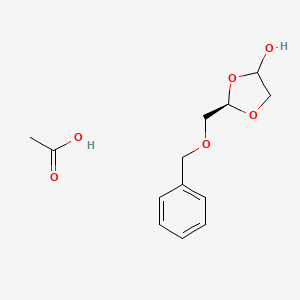
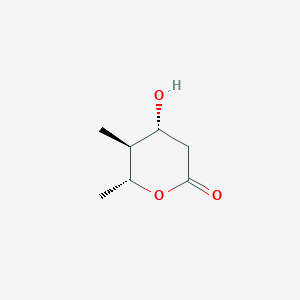
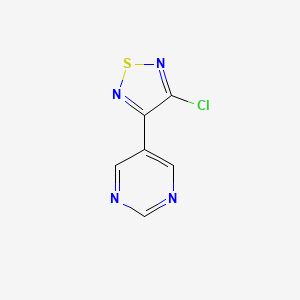
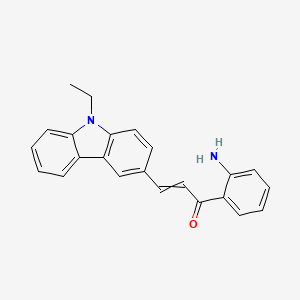
![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
